1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
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Properties
IUPAC Name |
1-[3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-15-5-1-4-8-18(15)29-13-19(27)24-11-14(12-24)20(28)26-10-9-25-17-7-3-2-6-16(17)23-21(25)26/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFFDQNUQGVDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4CN(C4)C(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles and functional groups, which may contribute to its biological activity. The presence of the benzo[d]imidazole moiety is particularly significant given its known pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F N₄O |
| Molecular Weight | 293.29 g/mol |
| SMILES | CC(=O)N1C(=O)N(C(=C2C=CC=CC2=N1)C)C |
| LogP (octanol-water partition) | 2.5 |
Antimicrobial Activity
Recent studies have indicated that compounds containing benzo[d]imidazole derivatives demonstrate significant antimicrobial activity. For instance, research has shown that similar structures exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. One study reported that derivatives of benzo[d]imidazole exhibited IC50 values between 10 to 20 µM against various cancer cell lines, indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The azetidine ring may interact with key enzymes involved in cellular metabolism.
- DNA Intercalation : The planar structure of the benzo[d]imidazole moiety allows for potential intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzo[d]imidazole derivatives, including the compound , revealed significant antimicrobial activity against Candida albicans and Pseudomonas aeruginosa. The most active compounds had MIC values below 10 µg/mL, demonstrating superior efficacy compared to standard antibiotics like ampicillin .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated that it significantly reduced cell viability at concentrations above 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells in treated groups compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. The compound under review has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with benzimidazole structures showed promising results against breast and lung cancer cell lines, suggesting that the compound could be further explored for its anticancer potential .
Antimicrobial Properties
The presence of the benzimidazole ring has been associated with antimicrobial activity. Research indicates that compounds containing this moiety can inhibit a range of bacterial and fungal pathogens.
- Case Study : In a comparative study, derivatives of benzimidazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations . This suggests that the compound may possess similar antimicrobial properties worth investigating.
General Synthetic Route
- Formation of Benzimidazole Derivative : The initial step involves synthesizing the 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core through cyclization reactions.
- Azetidine Formation : Subsequent reactions lead to the formation of the azetidine ring via nucleophilic substitution methods.
- Final Coupling : The final step involves coupling the azetidine derivative with 2-fluorophenoxyacetyl chloride to yield the target compound.
Toxicology Studies
Preliminary toxicology assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
